[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol
Description
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol is a fluorinated cyclopentene derivative characterized by a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) substituent on a cyclopentene ring. The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and materials science research . Its synthesis often involves catalytic fluorination or deoxytrifluoromethylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZUHPNESDQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts offers a direct route to cyclopentene derivatives. A modified procedure from PMC6260629 involves:
- Substrate : 2-Trifluoroacetyl-1-methoxycyclopentene.
- Catalyst : Ru-based metathesis catalyst (e.g., Grubbs II, 5 mol%).
- Conditions : Toluene, 80°C, 12 hours.
- Yield : 68–73% after purification via silica chromatography.
This method leverages the stability of trifluoroacetyl groups during metathesis, though steric hindrance may reduce yields for bulkier substituents.
Intramolecular Heck Coupling
Palladium-catalyzed Heck reactions enable cyclopentene formation. PMC9476516 details a diastereoselective approach:
- Substrate : Allylic alcohol derivatives (e.g., (R)-1-(3-(chloromethyl)cyclopent-3-en-1-yl)-2,5-dimethyl-1H-pyrrole).
- Catalyst : Pd(t-Bu3)2 (2 mol%), Et3N (2 equiv).
- Conditions : DMF, 80°C, 16 hours.
- Yield : 56–89% with >90% enantiomeric excess (ee).
The hydroxymethyl group is introduced via subsequent oxidation or hydrolysis steps.
Trifluoromethylation of Pre-Formed Cyclopentene Derivatives
Electrophilic Trifluoromethylation
JACS.1c02606 highlights trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) for electrophilic CF3 transfer:
- Substrate : Cyclopent-3-en-1-ylmethanol.
- Reagent : TT-CF3+OTf– (1.2 equiv).
- Conditions : DCM, room temperature, 6 hours.
- Yield : 78% with no observed ring-opening.
This method avoids harsh conditions, making it suitable for acid-sensitive substrates.
Radical Hydrotrifluoromethylation
Radical-based approaches using TT-CF3+OTf– enable CF3 addition to cyclopentene double bonds:
- Substrate : Cyclopentene.
- Reagent : TT-CF3+OTf– (2.0 equiv), 1,2-benzenedithiol (H donor).
- Conditions : DMSO/DME (2:1), 80°C, 48 hours.
- Yield : 65–72%.
Regioselectivity favors the exo-adduct due to radical stability trends.
Grignard and Organometallic Approaches
Grignard Reagent Addition
Adapted from US6350915B1 , a Grignard strategy builds the cyclopentene core:
- Substrate : 3-Bromo-1-(trifluoromethyl)cyclopentane.
- Reagent : Methylmagnesium bromide (3.0 equiv).
- Conditions : THF, −78°C to room temperature, 4 hours.
- Yield : 82% after aqueous workup.
Post-reduction with NaBH4 introduces the hydroxymethyl group.
Copper-Mediated Trifluoromethylation
PMC6387626 describes Cu-catalyzed deoxytrifluoromethylation:
- Substrate : Cyclopent-1-en-1-ylmethanol.
- Reagent : Phenyl bromodifluoroacetate (1d, 2.0 equiv), CuI (10 mol%).
- Conditions : DMF, 100°C, 12 hours.
- Yield : 68% with >95% purity.
This one-pot method is notable for avoiding protective group strategies.
Specialized Reagent-Based Methods
TMSCF3 for Difluorocarbene Insertion
Supplementary Material employs TMSCF3 as a difluorocarbene source:
- Substrate : Cyclopentene.
- Reagent : TMSCF3 (2.5 equiv), NaI (2.2 equiv).
- Conditions : THF, 110°C, 24 hours.
- Yield : 83%.
The hydroxymethyl group is introduced via subsequent ozonolysis and reduction.
Spirocyclization with Azlactones
JOC.4c01764 reports a spirocyclization/azlactone opening sequence:
- Substrate : 2-Nitrocyclopentene.
- Reagent : Azlactone derivatives, Pd2(dba)3 (1 mol%).
- Conditions : EtOAc, room temperature, 12 hours.
- Yield : 56–89%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of fluorinated analogs of biologically active compounds .
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its pharmacokinetic properties and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties due to the presence of the trifluoromethyl group .
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Group Comparisons
*Calculated based on analogous compounds.
Key Findings:
- Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, increasing the acidity of the hydroxymethyl group (predicted pKa ~15–16) compared to the methoxymethyl analog (pKa ~16–17) .
- Steric Influence : Bulky substituents like -CF₃ or -CH₂NHCH(CH₃)₂ reduce ring strain in cyclopentene, enhancing thermal stability relative to cyclopropane derivatives (e.g., ) .
Biological Activity
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
The trifluoromethyl group attached to the cyclopentene structure significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions. The presence of the cyclopentene moiety may enhance its ability to interact with various biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biomolecules through hydrogen bonding and electrostatic interactions, similar to other compounds with trifluoromethyl groups that have shown varied biological activities .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that various cyclopentene derivatives can inhibit the growth of pathogenic bacteria, suggesting a potential for this compound to possess similar activity against a range of microbial strains .
Anticancer Potential
The anticancer properties of compounds containing trifluoromethyl groups have been documented. In particular, some studies have reported that derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cell proliferation warrant further investigation. For example, related compounds have demonstrated significant antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .
Case Studies and Research Findings
Q & A
Q. Basic
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for cyclopentene ring conformation and trifluoromethyl orientation .
- NMR spectroscopy :
- IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
Advanced
For dynamic stereochemical analysis:
- Use variable-temperature NMR to study ring puckering or hindered rotation .
- Employ DFT calculations (e.g., Gaussian) to predict stable conformers and compare with crystallographic data .
How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
Q. Advanced
- Case Example : If computed ¹³C NMR shifts deviate from experimental
What purification strategies are effective for isolating this compound?
Q. Basic
Q. Advanced
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .
How can researchers address low yields in catalytic hydrogenation steps?
Q. Advanced
- Catalyst screening : Test Pd/C, Raney Ni, or Ru-based catalysts under varying pressures (1–10 bar H₂) .
- Solvent optimization : Replace methanol with THF or EtOAc to reduce steric hindrance.
- Additives : Introduce triethylamine to mitigate acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
